Cas no 133129-29-0 (Benzaldehyde, 2-bromo-6-methoxy-4-methyl-)

Benzaldehyde, 2-bromo-6-methoxy-4-methyl-, is a substituted aromatic aldehyde featuring a bromo, methoxy, and methyl functional group at the 2-, 6-, and 4-positions, respectively. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions. The presence of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups on the benzene ring allows for selective functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its well-defined structure and stability under standard conditions facilitate precise modifications, enabling applications in complex molecule construction. The compound is typically handled under inert conditions to preserve its reactivity.
Benzaldehyde, 2-bromo-6-methoxy-4-methyl- structure
133129-29-0 structure
Product Name:Benzaldehyde, 2-bromo-6-methoxy-4-methyl-
CAS No:133129-29-0
MF:C9H9BrO2
MW:229.070562124252
CID:1236658
PubChem ID:11736336
Update Time:2025-06-09

Benzaldehyde, 2-bromo-6-methoxy-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-bromo-6-methoxy-4-methyl-
    • 133129-29-0
    • SCHEMBL12581710
    • 2-Bromo-6-methoxy-4-methylbenzaldehyde
    • MFCD29058751
    • Inchi: 1S/C9H9BrO2/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-5H,1-2H3
    • InChI Key: WRAODBAWCVCFRE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(=C1C=O)OC

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26.3Ų

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Benzaldehyde, 2-bromo-6-methoxy-4-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:133129-29-0)Benzaldehyde, 2-bromo-6-methoxy-4-methyl-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:22
Price ($):619
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Additional information on Benzaldehyde, 2-bromo-6-methoxy-4-methyl-

Benzaldehyde, 2-bromo-6-methoxy-4-methyl- and Its Significance in Modern Chemical Research

Benzaldehyde, 2-bromo-6-methoxy-4-methyl- (CAS No. 133129-29-0) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, incorporating both bromine and methoxy substituents, makes it particularly valuable for constructing complex scaffolds that are essential in drug discovery and development.

The significance of Benzaldehyde, 2-bromo-6-methoxy-4-methyl- lies in its ability to undergo a wide range of chemical transformations, which are pivotal for the synthesis of pharmacologically relevant compounds. The presence of the bromine atom at the 2-position enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing carbon-carbon bonds, a critical step in the development of novel therapeutic agents.

Moreover, the methoxy group at the 6-position and the methyl group at the 4-position contribute to the compound's overall electronic properties, influencing its interactions with biological targets. These structural elements are often exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the methoxy group can enhance solubility and metabolic stability, while the methyl group can influence binding affinity to specific receptors.

In recent years, Benzaldehyde, 2-bromo-6-methoxy-4-methyl- has been extensively studied for its potential applications in the synthesis of small molecule inhibitors targeting various diseases. One notable area of research is its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The brominated aromatic core of this compound provides a robust platform for designing molecules that can selectively inhibit aberrant signaling pathways associated with these conditions.

Recent advancements in computational chemistry have further highlighted the utility of Benzaldehyde, 2-bromo-6-methoxy-4-methyl- as a key building block. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding properties to protein targets. This has led to the identification of novel lead compounds with improved efficacy and reduced side effects. Such computational approaches are increasingly integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The compound's role in medicinal chemistry extends beyond kinase inhibitors. It has also been explored in the development of antiviral and antibacterial agents. The bromine substituent facilitates the introduction of diverse functional groups, enabling chemists to design molecules with enhanced antimicrobial properties. For example, derivatives of Benzaldehyde, 2-bromo-6-methoxy-4-methyl- have shown promise in inhibiting viral proteases, which are essential for viral replication.

The synthesis of Benzaldehyde, 2-bromo-6-methoxy-4-methyl- itself is an intriguing aspect of organic chemistry. While there are multiple synthetic routes available, recent studies have focused on developing more efficient and sustainable methods. Catalytic processes that minimize waste and energy consumption are particularly favored in modern chemical research. Such green chemistry approaches align with global efforts to reduce the environmental impact of pharmaceutical manufacturing.

In addition to its synthetic utility, Benzaldehyde, 2-bromo-6-methoxy-4-methyl has found applications in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing organic semiconductors and liquid crystals. These materials are integral to advanced display technologies and electronic devices, highlighting the compound's broader impact beyond traditional pharmaceuticals.

The future prospects of Benzaldehyde, 2-bromo-6-methoxy-4-methyl are promising, with ongoing research uncovering new applications and refining existing synthetic strategies. As our understanding of biological systems continues to evolve, so too will our ability to leverage this compound for therapeutic purposes. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible benefits for patients worldwide.

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(CAS:133129-29-0)Benzaldehyde, 2-bromo-6-methoxy-4-methyl-
A1214338
Purity:99%
Quantity:1g
Price ($):619
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